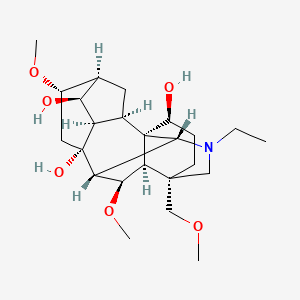
NeolineBullatine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NeolineBullatine B, also known as Neoline, is a naturally occurring alkaloid found in the roots of certain Aconitum species. It is a piperidine alkaloid with significant biological activity, particularly noted for its neuroprotective properties. This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of neuropathic pain and other neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NeolineBullatine B involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the piperidine ring, followed by the introduction of various functional groups to achieve the final structure. Key steps in the synthesis may involve:
- Formation of the piperidine ring through cyclization reactions.
- Functionalization of the ring with hydroxyl and methoxy groups.
- Introduction of the ester group through esterification reactions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots of Aconitum species, remains a viable method. The extraction process involves:
- Harvesting and drying the roots.
- Grinding the dried roots into a fine powder.
- Using solvents like ethanol or methanol to extract the alkaloid.
- Purification through chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: NeolineBullatine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
- Oxidation of this compound can yield ketones or aldehydes.
- Reduction can produce alcohols.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
NeolineBullatine B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of piperidine alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating neuropathic pain, diabetes-induced mechanical pain sensitivity, and other neurological disorders.
Mécanisme D'action
NeolineBullatine B exerts its effects primarily through the inhibition of voltage-gated sodium channels, specifically Nav1.7. By blocking these channels, it reduces the excitability of neurons, thereby alleviating pain and other neurological symptoms. The compound also modulates other ion channels and receptors, contributing to its overall neuroprotective effects .
Comparaison Avec Des Composés Similaires
Aconitine: Another alkaloid from Aconitum species with similar neuroprotective properties but higher toxicity.
Mesaconitine: Similar in structure and function but differs in the position of functional groups.
Hypaconitine: Shares similar biological activities but has a different toxicity profile.
Uniqueness: NeolineBullatine B is unique due to its balanced profile of efficacy and safety. Unlike other alkaloids from Aconitum species, it offers significant therapeutic benefits with relatively lower toxicity, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C24H39NO6 |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21-,22+,23-,24+/m1/s1 |
Clé InChI |
XRARAKHBJHWUHW-SMCICNQZSA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


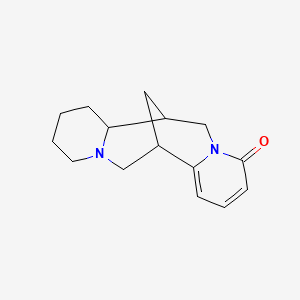
![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B10789510.png)
![(1S,9R,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789534.png)
![4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789535.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10789540.png)
![(3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789542.png)
![(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789549.png)
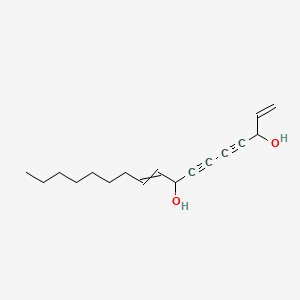
![(3aS,5aR,5bR,11aR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10789560.png)
![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789568.png)
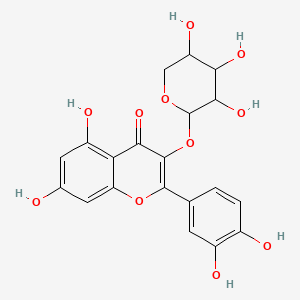
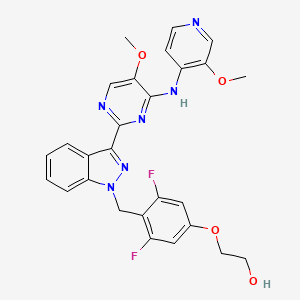
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)
![(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B10789600.png)
